4-[(Azetidin-3-yloxy)methyl]phenol
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)phenol |
InChI |
InChI=1S/C10H13NO2/c12-9-3-1-8(2-4-9)7-13-10-5-11-6-10/h1-4,10-12H,5-7H2 |
InChI Key |
CHLHHBOMLOHBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced azetidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound is of interest in the synthesis of novel heterocyclic compounds, which are crucial in drug discovery. Specifically, azetidine derivatives have been explored for their pharmacological properties, including anti-inflammatory and analgesic effects. The incorporation of the azetidine ring into drug candidates can enhance biological activity and selectivity due to its unique structural features .
Case Studies in Drug Discovery
- Azetidine Derivatives : Research has demonstrated that azetidine-containing compounds exhibit significant activity against various biological targets. For instance, studies have shown that modifications to the azetidine structure can lead to improved binding affinities for specific receptors, making them promising candidates for further development in treating conditions like arthritis and chronic pain .
- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of 4-[(Azetidin-3-yloxy)methyl]phenol derivatives have revealed insights into how structural variations impact efficacy and safety profiles. Such studies are essential for optimizing lead compounds during the drug development process .
Material Science Applications
Polymer Chemistry
The compound's phenolic structure allows it to be utilized in polymer synthesis, particularly in creating thermosetting resins. These resins are valued for their thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries .
Coatings and Adhesives
Due to its chemical properties, this compound can be incorporated into formulations for coatings and adhesives. Its ability to enhance adhesion and durability under various environmental conditions makes it a candidate for high-performance applications .
Comparative Data Table
Here is a summary of applications along with relevant characteristics:
| Application Area | Specific Use | Key Characteristics |
|---|---|---|
| Medicinal Chemistry | Drug Development | Anti-inflammatory, analgesic properties |
| SAR Studies | Optimized lead compounds | |
| Material Science | Polymer Chemistry | Thermal stability, mechanical strength |
| Coatings and Adhesives | Enhanced adhesion, durability |
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biomolecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogs and their distinguishing features:
*Calculated based on molecular formula C₁₀H₁₃NO₂.
Key Observations:
- Azetidine vs.
- Halogenation Effects: The bromo and chloro substituents in 4-[(5-Bromo-2-chlorophenyl)methyl]phenol increase molecular weight and lipophilicity (log P ~3.9), which may enhance membrane permeability compared to the polar azetidine derivative.
- Bisphenol vs. Mono-phenol: BPF’s bisphenol structure is associated with endocrine-disrupting activity, whereas mono-phenol derivatives like the target compound are less likely to exhibit such effects.
Tyrosinase Inhibition:
- 4-[Bis(thiazol-2-ylamino)methyl]phenol exhibits potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM). The thiazole groups likely participate in competitive binding to the enzyme’s active site.
- Hypothesis for this compound: The azetidine’s nitrogen may form hydrogen bonds with tyrosinase, but the lack of aromatic heterocycles (e.g., thiazole) could reduce potency compared to .
Antioxidant Potential:
- Phenolic compounds generally scavenge free radicals via their hydroxyl groups. BPF’s dual phenol structure enhances radical stabilization, whereas the target compound’s single phenol may limit activity unless stabilized by the azetidine’s electron-donating effects.
Biological Activity
4-[(Azetidin-3-yloxy)methyl]phenol is an organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a phenolic moiety linked to an azetidine unit through a methylene bridge, resulting in a molecular formula of CHNO with a molecular weight of approximately 181.22 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The structure of this compound can be represented as follows:
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve interference with essential cellular processes, which can inhibit bacterial growth. Specific studies have shown that the compound can effectively target both Gram-positive and Gram-negative bacteria, although further research is needed to fully elucidate its mechanisms of action and the spectrum of its antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been a significant focus in recent research. Initial findings suggest that the compound may modulate pathways involved in cancer cell proliferation and apoptosis. For instance, studies have reported its effectiveness against several cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
These results suggest that the compound could serve as a lead for further drug development targeting specific cancer types .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. It has been observed to act as an inhibitor for specific enzymes, which may play a role in metabolic pathways related to various diseases. For example, preliminary data indicate that it might inhibit alkaline phosphatase activity, which is crucial for numerous biological processes .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic applications. Interaction studies focusing on binding affinities to biological targets are ongoing, aiming to provide insights into how this compound interacts at the molecular level.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Application : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models.
- Cancer Treatment : Clinical trials are being designed to evaluate the efficacy of this compound in combination therapies for patients with advanced-stage cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
